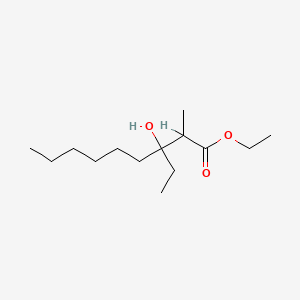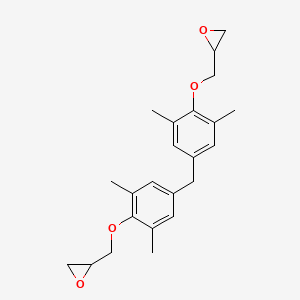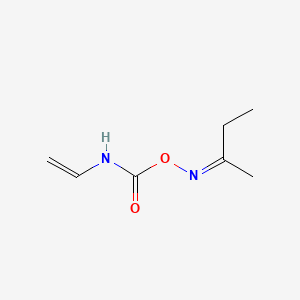
N-(2-Carboxyethyl)-N-(1-oxooctadecyl)-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Carboxyethyl)-N-(1-oxooctadecyl)-beta-alanine is a synthetic compound that belongs to the class of beta-alanine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Carboxyethyl)-N-(1-oxooctadecyl)-beta-alanine typically involves the reaction of beta-alanine with specific carboxyethyl and oxooctadecyl reagents. The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Carboxyethyl)-N-(1-oxooctadecyl)-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxooctadecyl group to its corresponding alcohol.
Substitution: The carboxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-(2-Carboxyethyl)-N-(1-oxooctadecyl)-beta-alanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Carboxyethyl)-N-(1-oxooctadecyl)-beta-alanine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(2-Carboxyethyl)-beta-alanine: Lacks the oxooctadecyl group, leading to different chemical properties.
N-(1-oxooctadecyl)-beta-alanine: Lacks the carboxyethyl group, affecting its reactivity and applications.
Uniqueness
N-(2-Carboxyethyl)-N-(1-oxooctadecyl)-beta-alanine is unique due to the presence of both carboxyethyl and oxooctadecyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
50695-81-3 |
|---|---|
Molecular Formula |
C24H45NO5 |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
3-[2-carboxyethyl(octadecanoyl)amino]propanoic acid |
InChI |
InChI=1S/C24H45NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25(20-18-23(27)28)21-19-24(29)30/h2-21H2,1H3,(H,27,28)(H,29,30) |
InChI Key |
HYHKJBUKZOXUSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCC(=O)O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


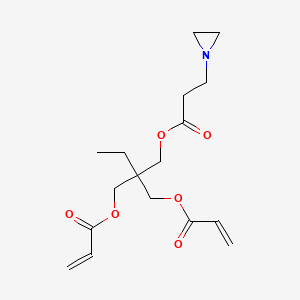

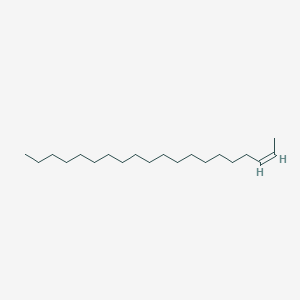
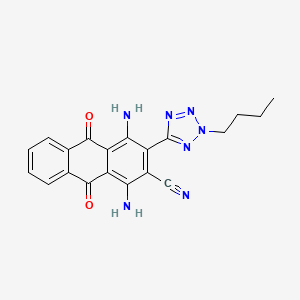
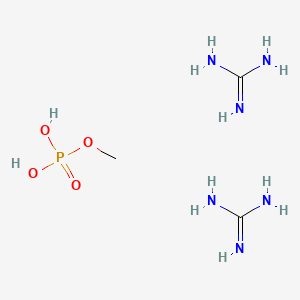
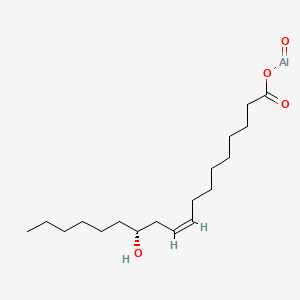
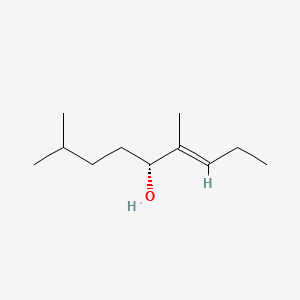
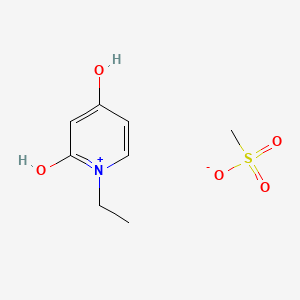

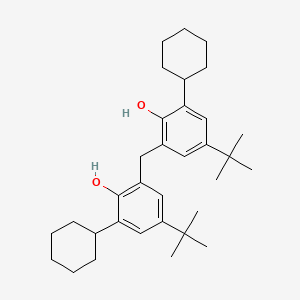
![1-[4-(1-Methyl-1-phenylethyl)phenoxy]dodecan-2-OL](/img/structure/B12665667.png)
